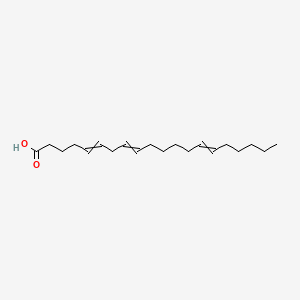
5,8,14-Eicosatrienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8,14-Eicosatrienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Pathways and Metabolism
5,8,14-Eicosatrienoic acid is primarily derived from arachidonic acid through enzymatic pathways involving cytochrome P450 enzymes. These enzymes facilitate the conversion of this compound into various bioactive metabolites, including epoxyeicosatrienoic acids (EETs) and hydroxyeicosatrienoic acids (HETs).
Table 1: Key Metabolites Derived from this compound
| Metabolite | Function/Role |
|---|---|
| 14,15-Epoxyeicosatrienoic acid | Vasodilatory effects; involved in cardiovascular health |
| 12-Hydroxy-5,8,14-eicosatrienoic acid | Potential anti-inflammatory properties |
| Dihydroxyeicosatrienoic acids (DHETs) | Involved in insulin sensitivity and glucose metabolism |
Cardiovascular Health
Research indicates that metabolites of this compound play significant roles in cardiovascular function. For instance, EETs are known to induce vasodilation and may protect against ischemic injury by promoting blood flow and reducing vascular resistance. Studies have shown that EETs can modulate endothelial function and may contribute to the regulation of blood pressure.
Case Study: EETs and Hypertension
A study involving DOCA-salt hypertensive rats demonstrated that blockade of EET formation was associated with salt-sensitive hypertension, suggesting that EETs may have a protective role in maintaining vascular health .
Inflammation and Immune Response
Eicosanoids derived from this compound exhibit both pro-inflammatory and anti-inflammatory properties. The balance between these effects is crucial in managing conditions such as asthma and arthritis.
Research Findings
- Pro-inflammatory Effects : Certain derivatives like 12-hydroxy-5,8,14-eicosatrienoic acid have been implicated in promoting inflammatory responses.
- Anti-inflammatory Effects : Conversely, EETs have been shown to exert anti-inflammatory effects by inhibiting leukotriene synthesis in immune cells .
Metabolic Disorders
Emerging evidence suggests that this compound metabolites may influence metabolic processes related to insulin sensitivity and diabetes management. A case-cohort study indicated no significant association between total EET levels and diabetes risk; however, specific metabolites like 14,15-DHET were associated with lower plasma insulin levels .
Implications for Diabetes Management
The findings highlight the potential for targeting specific eicosanoid pathways in developing therapeutic strategies for managing type 2 diabetes.
Neurological Applications
EETs derived from this compound are also involved in neuroprotection. They have been shown to mediate vasodilation in cerebral vessels and may play a role in protecting against neurodegenerative conditions.
Research Insights
Studies suggest that EETs can reduce neuronal injury during ischemia by enhancing blood flow to affected areas . This property underscores their potential as therapeutic agents in stroke or traumatic brain injury scenarios.
特性
分子式 |
C20H34O2 |
|---|---|
分子量 |
306.5 g/mol |
IUPAC名 |
icosa-5,8,14-trienoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13,15-16H,2-5,8-11,14,17-19H2,1H3,(H,21,22) |
InChIキー |
MZHLWKPZCXLYSL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCCCCC=CCC=CCCCC(=O)O |
同義語 |
5,8,14-eicosatrienoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















